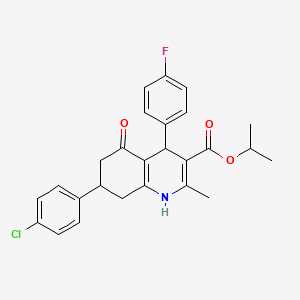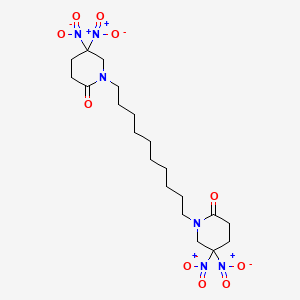
1,1'-Decane-1,10-diylbis(5,5-dinitropiperidin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with nitro groups and a pyridinone moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of nitro groups through nitration reactions. The decyl chain is then attached via alkylation, and finally, the pyridinone moiety is introduced through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine or pyridinone derivatives.
Scientific Research Applications
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the pyridinone moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROPIPERIDINONE: Similar structure but lacks the pyridinone moiety.
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIMIDINONE: Similar structure but contains a pyrimidinone ring instead of a pyridinone ring.
Uniqueness: 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE is unique due to the presence of both the piperidine and pyridinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H32N6O10 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[10-(5,5-dinitro-2-oxopiperidin-1-yl)decyl]-5,5-dinitropiperidin-2-one |
InChI |
InChI=1S/C20H32N6O10/c27-17-9-11-19(23(29)30,24(31)32)15-21(17)13-7-5-3-1-2-4-6-8-14-22-16-20(25(33)34,26(35)36)12-10-18(22)28/h1-16H2 |
InChI Key |
NVZWWTFDJHUPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1=O)CCCCCCCCCCN2CC(CCC2=O)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
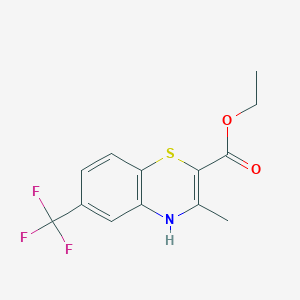
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)
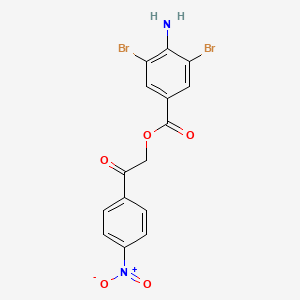
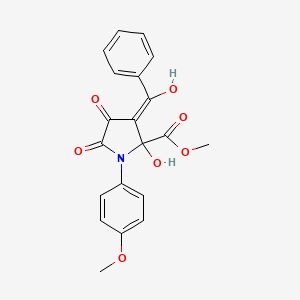
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)
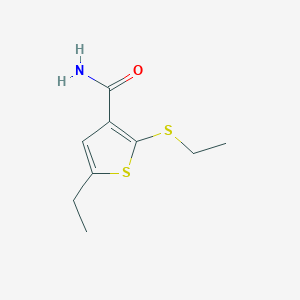
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)
